4-Bromo-2,3-dihydro-1H-inden-5-amine
Description
4-Bromo-2,3-dihydro-1H-inden-5-amine (CAS: 676265-54-6) is a bicyclic aromatic compound featuring a bromine substituent at position 4 and an amine group at position 5 of the indene scaffold. Its molecular formula is C₉H₁₀BrN, with a molecular weight of 212.09 g/mol (calculated based on standard atomic weights). This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly in the context of cereblon (CRBN)-dependent protein degradation pathways .
Properties
Molecular Formula |
C9H10BrN |
|---|---|
Molecular Weight |
212.09 g/mol |
IUPAC Name |
4-bromo-2,3-dihydro-1H-inden-5-amine |
InChI |
InChI=1S/C9H10BrN/c10-9-7-3-1-2-6(7)4-5-8(9)11/h4-5H,1-3,11H2 |
InChI Key |
IXKXAFPEOCHSQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=C(C=C2)N)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Chemical Formula : C₉H₁₀BrN
- Molecular Weight : 212.09 g/mol
- Synonyms: 5-Amino-4-bromo-2,3-dihydro-1H-indene, SCHEMBL13091628, MFCD11848428 .
Comparison with Structural Analogs
Substituent Position and Ring Modifications
The biological and physicochemical properties of indene derivatives are highly sensitive to substituent positions and ring saturation. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., CAS 1251922-71-0) exhibit higher aqueous solubility compared to free bases .
Preparation Methods
Bromination of 2,3-Dihydro-1H-indene Derivatives
A key step is the selective bromination of 2,3-dihydro-1H-indene to yield a mixture of 4-bromo and 5-bromo isomers, which can be separated or further transformed.
This bromination produces both 4-bromo and 5-bromo isomers, requiring further selective lithiation or separation to isolate the 4-bromo derivative.
Lithiation and Boronic Acid Formation (Intermediate Step)
The 4-bromo-2,3-dihydro-1H-indene can be lithiated using n-butyllithium at low temperature (-78°C), followed by reaction with trimethyl borate and acidic workup to form boronic acid derivatives useful for further functionalization.
Reduction of 4-Bromoindan-1-one to 4-Bromo-2,3-dihydro-1H-indene
Reduction of 4-bromoindan-1-one to the corresponding indene derivative is achieved using hydride donors in the presence of acids.
Amination to Introduce the 5-Amino Group
Summary Table of Key Preparation Steps
Research Findings and Notes
- The bromination step yields a mixture of regioisomers; selective lithiation or chromatographic separation is necessary to isolate the 4-bromo isomer for further transformations.
- Reduction of the indanone to the indene derivative is efficiently achieved with triethylsilane in acidic media, with yields around 80–85%.
- The amination step to install the 5-amino group is often performed via catalytic hydrogenation of oxidized intermediates using alumino-nickel catalysts under alkaline conditions, achieving high purity and yield.
- Reaction monitoring by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) is standard to ensure reaction completion and product purity.
- Purification typically involves extraction, neutralization, drying over anhydrous salts, and recrystallization or chromatographic techniques.
Q & A
Q. What are the standard synthetic routes for 4-Bromo-2,3-dihydro-1H-inden-5-amine, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized indene precursor, followed by reductive amination. For example, bromination of 5-amino-2,3-dihydro-1H-indene with N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) at 0–25°C yields the brominated intermediate. Reductive amination with ammonium acetate and sodium cyanoborohydride in methanol under reflux (60–80°C) produces the target compound . Optimization Parameters :
-
Temperature control to avoid over-bromination.
-
Solvent choice (e.g., DMF for solubility vs. THF for selectivity).
-
Stoichiometric ratios (1:1.2 amine to brominating agent).
- Data Table : Key Reaction Parameters
| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Bromination | NBS, DMF, 25°C | 78 | 95% |
| Reductive Amination | NaBH₃CN, MeOH, 60°C | 65 | 92% |
Q. How is the structural integrity of this compound validated?
- Methodological Answer : Structural confirmation employs:
- NMR Spectroscopy : H NMR (CDCl₃) shows characteristic peaks: δ 6.85 (d, aromatic H), δ 3.20 (m, dihydroindene CH₂), δ 2.90 (s, NH₂) .
- X-ray Crystallography : SHELX software refines crystal structures to confirm stereochemistry and bond angles .
- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 212.09) matches the molecular formula C₉H₁₀BrN .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
Q. How can contradictory data in biological activity studies (e.g., antimicrobial vs. cytotoxic effects) be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., bacterial strain variability, cell line specificity). To resolve:
Standardized Assays : Use CLSI guidelines for antimicrobial testing (fixed inoculum size, 24 h incubation) .
Dose-Response Curves : Compare IC₅₀ values across cell lines (e.g., HeLa vs. HEK293) to identify selective toxicity .
Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to account for outliers .
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Salt Formation : Hydrochloride salts (e.g., this compound·HCl) enhance aqueous solubility (up to 12 mg/mL in PBS) .
- Prodrug Design : Acetylation of the amine group increases lipophilicity (logP from 1.2 to 2.8), improving blood-brain barrier penetration .
- Nanoformulation : Encapsulation in PEGylated liposomes reduces renal clearance and extends half-life .
Data Analysis & Optimization
Q. How are computational methods (e.g., DFT, molecular docking) applied to predict the compound’s interaction with biological targets?
- Methodological Answer :
-
Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions. For example, the amine group’s lone pair (HOMO energy: -5.2 eV) predicts reactivity with serotonin receptors .
-
Molecular Docking (AutoDock Vina) : Simulates binding to CYP450 enzymes (binding energy ≤ -8.5 kcal/mol) to predict metabolic stability .
- Data Table : Docking Scores with Common Targets
| Target Protein | PDB ID | Binding Energy (kcal/mol) |
|---|---|---|
| 5-HT₂A Receptor | 6WGT | -9.1 |
| CYP3A4 | 4NY4 | -7.8 |
Contradiction Resolution
Q. Why do studies report varying yields in nucleophilic substitution reactions (e.g., Br → NH₂ replacement)?
- Methodological Answer : Variability stems from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
